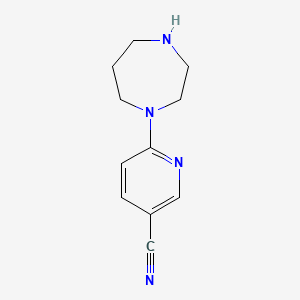
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-pyran-4-carboxylic acid . It has a molecular weight of 383.47 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.47 . It is a powder at room temperature .科学的研究の応用
Building Block for Peptidic Compounds
Fmoc-ThpGly-OH can be used as a building block to extend the chemical diversity of peptidic compounds . This can be particularly useful in the search for new lead structures with improved pharmaceutical properties .
Hydrogel Formation
Fmoc-derivatized peptides, including Fmoc-ThpGly-OH, have been used in the formation of peptide-based hydrogels (PHGs) . These PHGs are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .
Drug Delivery Systems
The hydrogels formed by Fmoc-derivatized peptides can be used as drug delivery systems . The hydrogel network can encapsulate drugs and release them in a controlled manner, potentially improving the efficacy and safety of the treatment .
Diagnostic Tools for Imaging
Peptide-based hydrogels, including those formed by Fmoc-derivatized peptides, can be used as diagnostic tools for imaging . These hydrogels can provide a physiologically relevant environment for in vitro experiments .
Scaffold for Bioprinting Applications
Fmoc-derivatized peptides have been proposed as a scaffold for bioprinting applications . The hydrogels formed by these peptides can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .
Study of Protein Misfolding Diseases
Fmoc-derivatized peptides, including Fmoc-ThpGly-OH, can be used to study protein misfolding diseases . The fibrillary structures of these peptides are extremely similar to the amyloid fibrils found in diseases like Alzheimer’s and Parkinson’s .
Safety and Hazards
作用機序
Target of Action
It is known that fmoc amino acids, such as fmoc-thpgly-oh, are commonly used in peptide synthesis . They serve as building blocks in the formation of larger peptide chains, suggesting that their targets would be the specific sites on these chains where they are incorporated.
Mode of Action
Fmoc-ThpGly-OH, like other Fmoc amino acids, is involved in the process of peptide synthesis. The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions from occurring by blocking the reactive amine group of the amino acid. Once the amino acid is incorporated into the peptide chain, the Fmoc group can be removed, allowing the next amino acid to be added .
Action Environment
The action, efficacy, and stability of Fmoc-ThpGly-OH can be influenced by various environmental factors. These include the pH and temperature of the solution in which peptide synthesis is taking place, as well as the presence of other reactants and catalysts. In general, Fmoc amino acids are stable at room temperature and have a long shelf-life .
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(9-11-26-12-10-21)22-20(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTUQOKQROVXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373233 |
Source


|
| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid | |
CAS RN |
285996-72-7 |
Source


|
| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-4-amino-tetrahydropyran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)


![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)

![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)


![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)